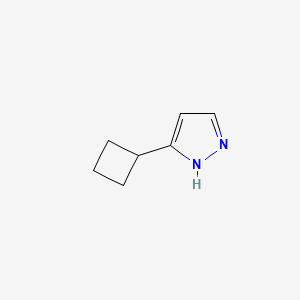

3-Cyclobutyl-1H-pyrazole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-cyclobutyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-2-6(3-1)7-4-5-8-9-7/h4-6H,1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLPBQDVLMHJKRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60477719 | |

| Record name | 3-cyclobutylpyrazolyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60477719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476629-86-4 | |

| Record name | 3-cyclobutylpyrazolyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60477719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyclobutyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to 3-Cyclobutyl-1H-pyrazole: Structure, Properties, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its metabolic stability and versatile biological activity.[1][2] This guide provides a detailed technical overview of 3-Cyclobutyl-1H-pyrazole, a heterocyclic building block of increasing importance. We will explore its core chemical properties, molecular structure, and spectroscopic signature. Furthermore, this document details a robust synthetic protocol and examines the strategic application of this molecule in drug discovery, where the interplay between the aromatic pyrazole core and the lipophilic cyclobutyl substituent offers unique advantages for designing next-generation therapeutics.

Core Molecular Profile and Physicochemical Properties

3-Cyclobutyl-1H-pyrazole is an aromatic heterocycle distinguished by a five-membered ring containing two adjacent nitrogen atoms, substituted at the 3-position with a cyclobutyl group.[3] This combination imparts a unique set of properties, blending the hydrogen-bonding capabilities and aromaticity of the pyrazole core with the conformational rigidity and lipophilicity of the cyclobutyl moiety.

Key Identifiers and Quantitative Data

The fundamental properties of 3-Cyclobutyl-1H-pyrazole are summarized below. These values are critical for experimental design, reaction modeling, and analytical characterization.

| Property | Value | Source / Method |

| IUPAC Name | 3-cyclobutyl-1H-pyrazole | IUPAC Nomenclature |

| CAS Number | 476629-86-4 | Chemical Abstracts Service[3] |

| Molecular Formula | C₇H₁₀N₂ | --- |

| Molecular Weight | 122.17 g/mol | Calculated |

| Predicted XlogP | 1.0 | PubChem[4] |

Structural and Chemical Insights

The structure of 3-Cyclobutyl-1H-pyrazole features a planar pyrazole ring, which is an electron-rich aromatic system. The molecule exists as two rapidly interconverting tautomers, with the proton residing on either nitrogen atom (N1 or N2). This tautomerism is a key feature influencing its reactivity and interaction with biological targets.

The cyclobutyl group is a saturated, non-planar carbocycle. Its presence significantly increases the lipophilicity of the molecule compared to unsubstituted pyrazole. In drug design, this group is often employed as a bioisostere for other functionalities like isopropyl or phenyl groups, offering a distinct three-dimensional profile that can access and occupy hydrophobic pockets within protein active sites while often improving metabolic stability.

Spectroscopic Characterization

Accurate characterization of 3-Cyclobutyl-1H-pyrazole is essential for confirming its identity and purity. The following spectroscopic data are predicted based on the analysis of the pyrazole scaffold and related structures.[5][6][7]

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the pyrazole ring, typically a doublet for the H5 proton and a triplet (or doublet of doublets) for the H4 proton. The cyclobutyl group will present a complex set of multiplets in the aliphatic region (approx. δ 1.8-3.5 ppm), corresponding to its methine and methylene protons. A broad singlet corresponding to the N-H proton will also be present, the chemical shift of which is highly dependent on solvent and concentration.

-

¹³C NMR: The carbon spectrum will display signals for the two distinct aromatic CH carbons and the substituted aromatic C3 carbon of the pyrazole ring. The four carbons of the cyclobutyl group will appear as distinct signals in the aliphatic region of the spectrum.

-

Mass Spectrometry (MS): In ESI+ mode, the compound is expected to show a prominent molecular ion peak at m/z 123.09 [M+H]⁺.

Synthesis and Reactivity

The synthesis of substituted pyrazoles is a well-established field in organic chemistry, with several reliable methods available.[2][8] The reactivity of the pyrazole ring is governed by its aromatic character and the presence of the two nitrogen atoms.

General Reactivity

The pyrazole ring is susceptible to electrophilic aromatic substitution, which preferentially occurs at the C4 position due to the directing effects of the nitrogen atoms. The ring nitrogen atoms can be readily alkylated or acylated, providing a convenient handle for further molecular elaboration—a common strategy in the synthesis of compound libraries for drug screening. While stable under many conditions, the pyrazole ring can undergo cleavage with strong oxidizing agents like ozone.[9]

Recommended Synthetic Protocol: Condensation of an Enaminone with Hydrazine

A robust and high-yielding method for the regioselective synthesis of 3-substituted pyrazoles involves the cyclocondensation of a β-aminovinyl ketone (enaminone) with hydrazine. This protocol provides a reliable pathway to 3-Cyclobutyl-1H-pyrazole.

Step 1: Synthesis of (E)-1-cyclobutyl-3-(dimethylamino)prop-2-en-1-one

-

To a solution of cyclobutyl methyl ketone (1.0 eq) in toluene (2 M), add Bredereck's reagent (tert-butoxybis(dimethylamino)methane, 1.1 eq).

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure. The crude enaminone is often of sufficient purity for use in the next step without further purification.

Causality: Bredereck's reagent serves as a convenient and reactive source of a formyl group equivalent, reacting with the methyl ketone to form the enaminone intermediate. Toluene is an effective solvent that allows for the necessary reaction temperature while being relatively non-polar.

Step 2: Cyclization to form 3-Cyclobutyl-1H-pyrazole

-

Dissolve the crude enaminone from Step 1 (1.0 eq) in ethanol (1 M).

-

Add hydrazine hydrate (1.2 eq) to the solution at room temperature. A mild exotherm may be observed.

-

Heat the reaction mixture to reflux (approx. 78 °C) and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford pure 3-Cyclobutyl-1H-pyrazole.

Causality: Hydrazine acts as the dinucleophile, first adding to the carbonyl carbon of the enaminone, followed by an intramolecular cyclization via nucleophilic attack on the β-carbon and elimination of dimethylamine and water. Ethanol is an ideal solvent as it readily dissolves both reactants and facilitates the reaction at a moderate reflux temperature.

Conclusion

3-Cyclobutyl-1H-pyrazole is a strategically important heterocyclic building block that combines the proven pharmacological relevance of the pyrazole scaffold with the beneficial physicochemical properties of a cyclobutyl substituent. Its well-defined structure, predictable reactivity, and accessible synthesis make it a valuable tool for medicinal chemists. As the demand for novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles continues to grow, the application of thoughtfully designed building blocks like 3-Cyclobutyl-1H-pyrazole will remain critical to the success of modern drug discovery programs.

References

-

MySkinRecipes. (n.d.). 3-cyclobutyl-1-phenyl-1H-pyrazol-5-amine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. Retrieved from [Link]

-

JETIR. (2019). Regioselective Synthesis and Structural Correlations of Aryl Pyrazole Framework. JETIR, 6(6). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-cyclobutyl-3-methyl-1H-pyrazole-5-carboxylic acid chloride. Retrieved from [Link]

-

Atlantis Press. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives. Proceedings of the 2017 4th International Conference on Materials Science and Environmental Engineering (ICMSEE 2017). Retrieved from [Link]

-

MDPI. (2018). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2018(3), M1003. Retrieved from [Link]

-

Pathan, A. A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Retrieved from [Link]

-

Gomaa, A. M., & El-Sayed, M. A. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

-

da Silva, A. C., et al. (2019). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 4(3), 5795-5805. Retrieved from [Link]

-

Kumar, A., & Kumar, V. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(25), 2011-2014. Retrieved from [Link]

-

Kumar, V., & Kumar, R. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry, 34(4). Retrieved from [Link]

-

One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.). Retrieved from [Link]

-

Kantola, A. M., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(12), 963-967. Retrieved from [Link]

-

MDPI. (2023). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Molecules, 28(19), 6968. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-cyclobutyl-3-methyl-1h-pyrazole-4-carboxylic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-cyclobutyl-1-methyl-1h-pyrazole-4-carbaldehyde. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-cyclobutyl-1h-pyrazol-5-amine. Retrieved from [Link]

-

Alam, M. S., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2-17. Retrieved from [Link]

-

MDPI. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. MedChemComm, 9(12), 2026-2038. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Reactions of pyrrole, imidazole, and pyrazole with ozone: kinetics and mechanisms. Environmental Science: Water Research & Technology, 7, 2033-2046. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. JOCPR, 7(12), 643-646. Retrieved from [Link]

-

Britannica. (n.d.). Pyrazole. Retrieved from [Link]

-

von Gunten, U., et al. (2021). Reactions of pyrrole, imidazole, and pyrazole with ozone: Kinetics and mechanisms. Environmental Science: Water Research & Technology, 7(11), 2033-2046. Retrieved from [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. 1H-Pyrazole, 3-cyclobutyl- | 476629-86-4 [amp.chemicalbook.com]

- 4. PubChemLite - 3-cyclobutyl-1h-pyrazol-5-amine (C7H11N3) [pubchemlite.lcsb.uni.lu]

- 5. jetir.org [jetir.org]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 7. researchgate.net [researchgate.net]

- 8. Pyrazole synthesis [organic-chemistry.org]

- 9. Reactions of pyrrole, imidazole, and pyrazole with ozone: Kinetics and mechanisms [morressier.com]

3-Cyclobutyl-1H-pyrazole CAS number and IUPAC name

An In-Depth Technical Guide to 3-Cyclobutyl-1H-pyrazole: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Introduction

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a versatile component in designing molecules that interact with a wide array of biological targets.[3] Concurrently, the incorporation of small, strained carbocycles like cyclobutane has emerged as a powerful strategy in modern drug design. The cyclobutane moiety offers a unique three-dimensional structure that can impart conformational rigidity, improve metabolic stability, and serve as a bioisostere for other functional groups.[4][5] This guide provides a comprehensive technical overview of 3-Cyclobutyl-1H-pyrazole, a molecule that synergistically combines these two valuable structural motifs. We will delve into its chemical identity, a robust synthetic pathway, its physicochemical properties, and the compelling rationale for its application in contemporary drug discovery programs.

Chemical Identity: CAS Number and IUPAC Name

A precise understanding of a molecule's identity is fundamental for any research and development endeavor.

-

IUPAC Name: The systematic name for the compound is 3-cyclobutyl-1H-pyrazole . This name unambiguously describes a five-membered pyrazole ring with a cyclobutyl group attached at the third position.

-

CAS Number: As of the latest search, a specific CAS Registry Number for the parent compound, 3-Cyclobutyl-1H-pyrazole, is not readily found in major chemical databases. This is not uncommon for novel or uncommercialized chemical intermediates. However, several derivatives have registered CAS numbers, confirming the structural validity of this scaffold. For instance, 3-cyclobutyl-1-phenyl-1H-pyrazol-5-amine has the CAS number 187795-44-4[6], and 3-cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid is registered under CAS number 1710293-27-8.[7] Researchers are advised to assign a new CAS number upon synthesis and characterization if required for publication or regulatory purposes.

| Identifier | Value | Source |

| IUPAC Name | 3-cyclobutyl-1H-pyrazole | Systematic Nomenclature |

| CAS Number | Not readily available | - |

| Molecular Formula | C₇H₁₀N₂ | - |

| Molecular Weight | 122.17 g/mol | - |

Synthesis of 3-Cyclobutyl-1H-pyrazole

The synthesis of 3-substituted pyrazoles is a well-established area of organic chemistry. A highly effective and versatile method involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[8][9] For the synthesis of 3-Cyclobutyl-1H-pyrazole, a plausible and efficient route begins with the in-situ generation of the required 1,3-diketone from a commercially available cyclobutyl ketone.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step, one-pot procedure involving the Claisen condensation of cyclobutyl methyl ketone with a suitable ester (e.g., ethyl formate) to form the intermediate 1-cyclobutyl-1,3-butanedione, followed by cyclization with hydrazine hydrate.

Caption: Proposed synthesis of 3-Cyclobutyl-1H-pyrazole.

Detailed Experimental Protocol

Materials:

-

Cyclobutyl methyl ketone

-

Ethyl formate

-

Sodium ethoxide

-

Hydrazine hydrate

-

Ethanol

-

Diethyl ether

-

Hydrochloric acid (for workup)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Formation of the 1,3-Diketone (in situ):

-

To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0 °C, add cyclobutyl methyl ketone (1.0 equivalent) dropwise.

-

To this mixture, add ethyl formate (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Cyclization to form the Pyrazole Ring:

-

After the formation of the 1,3-diketone is complete, cool the reaction mixture back to 0 °C.

-

Add hydrazine hydrate (1.2 equivalents) dropwise. A slight exotherm may be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

To the residue, add water and neutralize with dilute hydrochloric acid.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Causality behind Experimental Choices:

-

The use of a strong base like sodium ethoxide is crucial for the deprotonation of the alpha-carbon of cyclobutyl methyl ketone, initiating the Claisen condensation.

-

The reaction is performed at low temperature initially to control the rate of the condensation and minimize side reactions.

-

The subsequent refluxing with hydrazine hydrate provides the necessary thermal energy for the cyclization and dehydration steps to form the aromatic pyrazole ring.

-

The acidic workup neutralizes the excess base, and the extraction and washing steps are standard procedures to isolate and purify the organic product.

Physicochemical and Spectroscopic Properties

While experimental data for 3-Cyclobutyl-1H-pyrazole is not widely published, its properties can be predicted based on the known characteristics of pyrazoles and similar substituted heterocycles.

| Property | Predicted Value/Characteristic | Justification/Reference |

| Appearance | Colorless to pale yellow solid or oil | Based on similar simple pyrazole derivatives.[10] |

| Boiling Point | ~200-220 °C (Predicted) | Extrapolated from related structures like 3-cyclobutyl-1-phenyl-1H-pyrazol-5-amine (predicted BP 394.5 °C)[6] and accounting for the absence of the phenylamine group. |

| Solubility | Soluble in common organic solvents (e.g., methanol, chloroform, ethyl acetate). Sparingly soluble in water. | Typical for small, moderately polar organic molecules. |

| pKa | ~2.5 (for the protonated form) | Pyrazole itself has a pKa of 2.49.[10] The cyclobutyl group is not expected to significantly alter this. |

Predicted Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazole ring protons and the cyclobutyl protons. The pyrazole ring protons will likely appear as doublets in the aromatic region (~6.0-7.5 ppm).[11][12] The cyclobutyl protons will exhibit complex multiplets in the aliphatic region (~1.8-3.5 ppm).

-

¹³C NMR: The carbon NMR will show distinct signals for the pyrazole ring carbons (~100-140 ppm) and the cyclobutyl carbons (~20-40 ppm).

-

Mass Spectrometry (MS): The electron ionization mass spectrum should show a prominent molecular ion peak (M+) at m/z = 122.

Applications in Drug Discovery

The 3-cyclobutyl-1H-pyrazole scaffold is a highly attractive building block for the development of novel therapeutics due to the synergistic combination of the pharmacologically validated pyrazole core and the beneficial properties of the cyclobutane moiety.

The Role of the Pyrazole Core

The pyrazole ring is a versatile pharmacophore found in numerous FDA-approved drugs.[1][3] Its utility stems from:

-

Bioisosterism: It can act as a bioisostere for other aromatic and heterocyclic rings, allowing for fine-tuning of electronic and steric properties.

-

Hydrogen Bonding: The two nitrogen atoms can participate in hydrogen bonding interactions with biological targets, which is crucial for molecular recognition and binding affinity.[3]

-

Diverse Biological Activities: Pyrazole derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and analgesic properties.[2][13][14][15]

The Contribution of the Cyclobutane Moiety

The incorporation of a cyclobutane ring can confer several advantages in drug design:[4][5][16]

-

Metabolic Stability: The cyclobutane ring is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[5]

-

Conformational Restriction: The rigid, puckered structure of the cyclobutane ring can lock the molecule into a specific conformation, potentially increasing its binding affinity and selectivity for the target protein.[4][17]

-

Improved Physicochemical Properties: The introduction of a cyclobutane group increases the sp³ character of the molecule, which can lead to improved solubility and permeability.

-

Novel Chemical Space: It allows for the exploration of novel chemical space, moving away from flat, aromatic structures.

Caption: Rationale for using 3-Cyclobutyl-1H-pyrazole in drug discovery.

Conclusion

3-Cyclobutyl-1H-pyrazole represents a promising and largely unexplored building block for medicinal chemistry and drug discovery. While a dedicated CAS number is not yet prominent, its synthesis is readily achievable through established chemical transformations. The combination of the pharmacologically validated pyrazole core with the advantageous properties of the cyclobutane moiety makes this scaffold a compelling starting point for the design of novel therapeutics with potentially improved efficacy, selectivity, and pharmacokinetic profiles. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically employ 3-Cyclobutyl-1H-pyrazole in their drug development programs.

References

-

MySkinRecipes. 3-cyclobutyl-1-phenyl-1H-pyrazol-5-amine. [Link]

-

Organic Chemistry Portal. Pyrazole synthesis. [Link]

-

MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

- Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from ketones and acid chlorides: A rapid and general synthesis of pyrazoles. Organic letters, 8(13), 2675–2678.

-

MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

- Karrouchi, K., et al. (2018).

- Wessjohann, L. A., et al. (2017).

-

NIST. 1H-Pyrazole, 3-methyl-. [Link]

-

Radboud Repository. Cyclobutanes in Small-Molecule Drug Candidates. [Link]

-

Academic Strive. Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. [Link]

-

ResearchGate. Synthesis and IR and NMR spectroscopic studies of amino derivatives of oxo-, thio-, and selenopyrazole. [Link]

-

ResearchGate. SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H-PYRAZOL-3-ONE DERIVATIVES. [Link]

-

Thieme E-Books & E-Journals. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. [Link]

-

ACS Publications. Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. [Link]

-

PubMed. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. [Link]

-

Wiley Online Library. The 1H NMR spectrum of pyrazole in a nematic phase. [Link]

-

ResearchGate. Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. [Link]

-

PubMed Central. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

MySkinRecipes. 3-cyclobutyl-1-phenyl-1H-pyrazol-5-amine. [Link]

-

PubMed Central. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Role of Pyrazole Derivatives in Modern Drug Discovery. [Link]

-

MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

-

ResearchGate. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

Semantic Scholar. Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-But-R%C3%ADos-Guti%C3%A9rrez-Guerra/0e5b53d04e339f4089a84b0e8e63a8a3e74a6a2c]([Link]

-

PubChem. tert-Butyl 3-amino-1H-pyrazole-1-carboxylate. [Link]

-

PubChemLite. 1-cyclobutyl-3-methyl-1h-pyrazole-4-carboxylic acid. [Link]

-

ResearchGate. A Review on Pyrazole chemical entity and Biological Activity. [Link]

-

Academic Strive. Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 6. 3-cyclobutyl-1-phenyl-1H-pyrazol-5-amine [myskinrecipes.com]

- 7. 1710293-27-8|3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 8. Pyrazole synthesis [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Pyrazole(288-13-1) 1H NMR spectrum [chemicalbook.com]

- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. academicstrive.com [academicstrive.com]

- 16. img01.pharmablock.com [img01.pharmablock.com]

- 17. lifechemicals.com [lifechemicals.com]

3-Cyclobutyl-1H-pyrazole molecular weight and formula

An In-depth Technical Guide to 3-Cyclobutyl-1H-pyrazole: Properties, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a wide array of therapeutic agents.[1][2] This guide focuses on 3-Cyclobutyl-1H-pyrazole, a specific derivative that combines the versatile pyrazole core with a cyclobutyl moiety. The introduction of the cyclobutyl group offers unique steric and conformational properties, making it a valuable building block for researchers aiming to modulate the pharmacokinetic and pharmacodynamic profiles of new drug candidates. This document provides a comprehensive overview of the fundamental properties, a detailed synthetic pathway, predictive characterization data, and the potential applications of 3-Cyclobutyl-1H-pyrazole for professionals in drug discovery and development.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

Heterocyclic compounds are fundamental to pharmaceutical science, and among them, the five-membered pyrazole ring stands out for its remarkable versatility and biological significance.[2] Its unique arrangement of two adjacent nitrogen atoms imparts a specific electronic distribution and hydrogen bonding capability, allowing it to interact with a diverse range of biological targets. This has led to the development of numerous successful drugs across various therapeutic areas, including anti-inflammatory agents (e.g., Celecoxib), anticancer therapies, and antimicrobial compounds.[2][3][4]

The metabolic stability of the pyrazole ring is another critical factor contributing to its frequent use in drug design.[1] By substituting the core pyrazole structure at its various positions, medicinal chemists can fine-tune a molecule's properties to achieve desired efficacy, selectivity, and safety profiles. 3-Cyclobutyl-1H-pyrazole represents a strategic intermediate, where the cyclobutyl group can serve as a bioisostere for other functionalities or introduce specific conformational constraints to optimize ligand-receptor interactions.

Physicochemical and Structural Properties

A precise understanding of a molecule's fundamental properties is paramount for its effective use in synthesis and research.

Molecular Structure and Tautomerism

3-Cyclobutyl-1H-pyrazole exists as two rapidly interconverting tautomers, a phenomenon known as annular tautomerism. This is a critical consideration for researchers, as the position of the N-H proton influences the molecule's hydrogen bonding patterns and potential points of substitution. The equilibrium between the 3-cyclobutyl and 5-cyclobutyl forms is a key feature of its chemistry.

Caption: Annular tautomerism of 3-Cyclobutyl-1H-pyrazole.

Core Data

The essential physicochemical data for 3-Cyclobutyl-1H-pyrazole are summarized below. These values are crucial for stoichiometric calculations, analytical characterization, and predicting the molecule's behavior in various solvent systems.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂ | PubChemLite[5] |

| Molecular Weight | 122.17 g/mol | Calculated |

| Monoisotopic Mass | 122.0844 Da | PubChemLite[5] |

| IUPAC Name | 3-cyclobutyl-1H-pyrazole | PubChemLite[5] |

| SMILES | C1CC(C1)C2=CC=NN2 | PubChemLite[5] |

| InChI Key | HLPBQDVLMHJKRN-UHFFFAOYSA-N | PubChemLite[5] |

| XlogP (Predicted) | 1.3 | PubChemLite[5] |

Synthesis and Mechanistic Insights

The construction of the pyrazole ring is a well-established area of organic chemistry. The most common and reliable method is the [3+2] cyclocondensation reaction, often referred to as the Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7]

Synthetic Workflow

To synthesize 3-Cyclobutyl-1H-pyrazole, a logical precursor is 1-cyclobutylbutane-1,3-dione. The reaction with hydrazine hydrate proceeds via an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. This method is highly efficient and provides a direct route to the desired heterocyclic core.

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. PubChemLite - 3-cyclobutyl-1h-pyrazole (C7H10N2) [pubchemlite.lcsb.uni.lu]

- 6. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of a Versatile Scaffold: A Technical Guide to the Synthesis and History of 3-Cyclobutyl-1H-pyrazole

For Immediate Release

[City, State] – January 18, 2026 – In the landscape of modern medicinal chemistry, the pyrazole nucleus stands as a cornerstone scaffold, integral to the development of a multitude of therapeutic agents. Among its numerous derivatives, 3-cyclobutyl-1H-pyrazole has emerged as a particularly valuable building block, prized for its unique conformational properties and its role in the architecture of innovative drug candidates. This technical guide provides an in-depth exploration of the discovery, historical evolution, and synthetic methodologies for this important heterocyclic compound, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Pyrazole Core and the Cyclobutyl Moiety

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has a rich history in medicinal chemistry, dating back to its discovery in the late 19th century. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883.[1] Pyrazole derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3][4] The incorporation of a cyclobutyl group at the 3-position of the pyrazole ring introduces a strained, non-planar aliphatic moiety that can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. This substituent can enhance binding affinity to biological targets, improve metabolic stability, and modulate lipophilicity, making 3-cyclobutyl-1H-pyrazole a sought-after intermediate in the design of novel therapeutics.

Historical Perspective: The Evolution of Pyrazole Synthesis

The first synthesis of a substituted pyrazole was achieved by Knorr in 1883 through the reaction of a β-diketone with a hydrazine derivative.[2] This fundamental cyclocondensation reaction remains a cornerstone of pyrazole synthesis to this day.[5][6] Over the decades, numerous variations and improvements to this method have been developed, expanding the diversity of accessible pyrazole structures. While the precise first synthesis of 3-cyclobutyl-1H-pyrazole is not prominently documented in early literature, its preparation logically follows from the established principles of pyrazole chemistry, utilizing cyclobutyl-containing precursors. The increasing interest in small, rigid scaffolds in drug design has propelled the investigation and application of compounds like 3-cyclobutyl-1H-pyrazole in more recent years.

Synthetic Strategies and Methodologies

The most prevalent and practical approach to the synthesis of 3-cyclobutyl-1H-pyrazole involves the construction of a suitable 1,3-dicarbonyl equivalent bearing a cyclobutyl group, followed by cyclocondensation with hydrazine. A common and efficient strategy is outlined below.

Synthesis of the Key Intermediate: 1-Cyclobutyl-3-(dimethylamino)prop-2-en-1-one

A key precursor for the synthesis of 3-cyclobutyl-1H-pyrazole is an activated 1,3-dicarbonyl equivalent. A widely used and effective intermediate is 1-cyclobutyl-3-(dimethylamino)prop-2-en-1-one. This enaminone is typically prepared from the corresponding cyclobutyl methyl ketone.

Experimental Protocol: Synthesis of 1-Cyclobutyl-3-(dimethylamino)prop-2-en-1-one

-

Step 1: Reaction Setup. In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclobutyl methyl ketone (1.0 equivalent) and dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents).

-

Step 2: Reaction Conditions. The reaction mixture is heated to reflux and stirred for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Step 3: Work-up and Purification. Upon completion, the reaction mixture is cooled to room temperature. The excess DMF-DMA and other volatile components are removed under reduced pressure. The resulting crude product, 1-cyclobutyl-3-(dimethylamino)prop-2-en-1-one, is often of sufficient purity for the subsequent step. If necessary, it can be further purified by vacuum distillation or column chromatography on silica gel.

Causality Behind Experimental Choices:

-

DMF-DMA as a Reagent: Dimethylformamide dimethyl acetal serves as a convenient and effective one-carbon electrophile and a source of the dimethylamino group. It reacts with the enolizable methyl ketone to form the stable enaminone, which is an excellent precursor for pyrazole synthesis.

-

Reflux Conditions: The elevated temperature is necessary to drive the condensation reaction to completion and ensure a reasonable reaction rate.

Cyclocondensation with Hydrazine to Yield 3-Cyclobutyl-1H-pyrazole

The final step in the synthesis is the cyclization of the enaminone intermediate with hydrazine. This reaction proceeds readily to form the aromatic pyrazole ring.

Experimental Protocol: Synthesis of 3-Cyclobutyl-1H-pyrazole

-

Step 1: Reaction Setup. In a suitable reaction vessel, dissolve 1-cyclobutyl-3-(dimethylamino)prop-2-en-1-one (1.0 equivalent) in a protic solvent such as ethanol or acetic acid.

-

Step 2: Addition of Hydrazine. To the stirred solution, add hydrazine hydrate (1.1 - 1.5 equivalents) dropwise at room temperature. The reaction is often exothermic.

-

Step 3: Reaction Conditions. After the addition is complete, the reaction mixture is typically heated to reflux for 2-4 hours to ensure complete cyclization. Reaction progress can be monitored by TLC.

-

Step 4: Work-up and Purification. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude 3-cyclobutyl-1H-pyrazole can be purified by column chromatography on silica gel or by vacuum distillation to afford the final product.

Causality Behind Experimental Choices:

-

Hydrazine as the Nitrogen Source: Hydrazine provides the two adjacent nitrogen atoms required for the formation of the pyrazole ring.

-

Protic Solvent: Solvents like ethanol or acetic acid facilitate the proton transfer steps involved in the cyclization and dehydration mechanism. Acetic acid can also act as a catalyst.

-

Heating to Reflux: This ensures the completion of the cyclization and the elimination of dimethylamine and water to form the stable aromatic pyrazole ring.

Visualizing the Synthesis:

Caption: Synthetic pathway to 3-cyclobutyl-1H-pyrazole.

Applications in Drug Discovery

The 3-cyclobutyl-1H-pyrazole scaffold is a valuable component in the design of various biologically active molecules. Its derivatives have been investigated for a range of therapeutic applications, leveraging the unique properties conferred by the cyclobutyl group.

| Therapeutic Area | Target/Mechanism of Action | Reference |

| Oncology | Kinase inhibitors (e.g., for cancer treatment) | [7] |

| CNS Disorders | Modulators of neurotransmitter receptors | [4] |

| Inflammatory Diseases | Enzyme inhibitors (e.g., COX inhibitors) | [2] |

| Infectious Diseases | Antimicrobial agents | [3] |

Conclusion

3-Cyclobutyl-1H-pyrazole represents a significant and versatile building block in the arsenal of medicinal chemists. Its synthesis, rooted in the fundamental principles of pyrazole chemistry, is both robust and adaptable. The incorporation of the cyclobutyl moiety offers distinct advantages in the design of novel therapeutic agents with improved pharmacological profiles. As the quest for more effective and safer drugs continues, the strategic use of scaffolds like 3-cyclobutyl-1H-pyrazole will undoubtedly play a crucial role in shaping the future of medicine.

References

-

Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

-

Gao, H., et al. (2017). Synthesis of 3-phenyl-1H-pyrazole Derivatives. Atlantis Press. [Link]

-

Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

-

Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 5(3), 178-185. [Link]

- Lamberth, C. (2018). Pyrazole chemistry in crop protection. Pest Management Science, 74(5), 1039-1049.

-

Lebedev, A. V., et al. (2018). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive, 1(1), 1-15. [Link]

-

Li, H., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. [Link]

-

PrepChem. (n.d.). Synthesis of 1-cyclobutyl-3-methyl-1H-pyrazole-5-carboxylic acid chloride. Retrieved from [Link]

-

Reddy, T. S., et al. (2021). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 26(9), 2478. [Link]

-

Ren, X. L., et al. (2005). Synthesis of a small library containing substituted pyrazoles. ARKIVOC, 2005(15), 59-67. [Link]

-

Schmidt, A., et al. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 17, 1986-2029. [Link]

- Sharma, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 163-172.

-

Singh, R. B., & Singh, J. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]

-

The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (2001). Canadian Journal of Chemistry, 79(5-6), 939-946. [Link]

-

Topchiy, M. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6549. [Link]

-

Verma, A., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1185-1209. [Link]

-

Verma, G., et al. (2021). (PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. [Link]

- Vujasinovic, I., et al. (2013). Synthesis and anticancer activities of new pyrazole derivatives bearing 1,2,4-oxadiazole moiety. Bioorganic & Medicinal Chemistry Letters, 23(15), 4413-4417.

- Xia, Y., et al. (2007). Synthesis of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives and their inhibitory effects on the growth of A549 cells. Bioorganic & Medicinal Chemistry Letters, 17(23), 6469-6473.

-

Xie, Y., et al. (2012). Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. ResearchGate. [Link]

-

Zareef, M., et al. (2007). Pyrazol-3-ones, Part 1: Synthesis and Applications. Advances in Heterocyclic Chemistry, 80, 73-156. [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dau.url.edu [dau.url.edu]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 7. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Cyclobutyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic and steric properties have made it a cornerstone in the design of a multitude of therapeutic agents.[1][2][3] From the anti-inflammatory celecoxib (Celebrex®) to the erectile dysfunction treatment sildenafil (Viagra®), pyrazole derivatives have demonstrated remarkable versatility and clinical success.[3][4] The metabolic stability of the pyrazole ring is a key factor in its increasing prevalence in newly approved drugs.[3]

The biological activity of a pyrazole derivative is intrinsically linked to its physicochemical properties. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately determining its efficacy and safety. For drug development professionals, a thorough understanding of these characteristics is paramount for rational drug design and lead optimization. This guide provides a comprehensive technical overview of the core physicochemical properties of 3-Cyclobutyl-1H-pyrazole, a representative member of this important class of molecules. While experimental data for this specific analog is limited, this guide will leverage data from the parent pyrazole and related structures to provide insightful estimations and detail the established methodologies for their empirical determination.

Core Physicochemical Properties of 3-Cyclobutyl-1H-pyrazole

The introduction of a cyclobutyl group at the 3-position of the pyrazole ring is anticipated to influence its physicochemical properties in a predictable manner. The following sections will discuss these properties, providing available data for the parent 1H-pyrazole as a baseline and offering expert analysis on the expected impact of the cyclobutyl substituent.

Molecular Structure and Weight

The foundational properties of any chemical entity are its structure and molecular weight. These dictate its fundamental interactions with its environment.

-

Chemical Structure: 3-Cyclobutyl-1H-pyrazole consists of a five-membered pyrazole ring with a cyclobutyl group attached to the carbon atom at the 3-position. The presence of two nitrogen atoms, one pyrrole-like and one pyridine-like, imparts a unique electronic distribution to the aromatic ring.[4]

Caption: Chemical structure of 3-Cyclobutyl-1H-pyrazole.

The molecular weight of the parent 1H-pyrazole is 68.08 g/mol .[6] The addition of the C₄H₇ cyclobutyl group significantly increases the molecular weight, which will have implications for properties such as boiling point and density.

Melting and Boiling Points

The melting and boiling points are critical indicators of the intermolecular forces at play.

-

1H-Pyrazole (Reference):

-

3-Cyclobutyl-1H-pyrazole (Estimation):

-

Melting Point: The introduction of the non-planar cyclobutyl group may disrupt the crystal lattice packing compared to the planar pyrazole, potentially leading to a lower melting point. However, the significant increase in molecular weight and van der Waals forces could counteract this effect. A reasonable estimate would be in the range of 50-80 °C.

-

Boiling Point: The increased molecular weight and surface area from the cyclobutyl group will lead to stronger van der Waals interactions, resulting in a higher boiling point compared to pyrazole. A predicted boiling point for the related 3-cyclobutyl-1-phenyl-1H-pyrazol-5-amine is 394.5 ± 30.0 °C, suggesting that 3-Cyclobutyl-1H-pyrazole will have a boiling point significantly above that of pyrazole, likely in the range of 220-250 °C.[8]

-

Solubility

Solubility is a crucial parameter for drug delivery and formulation. It is largely governed by the principle of "like dissolves like."

-

1H-Pyrazole (Reference): The parent pyrazole is soluble in water (19400 mg/L at 25 °C) and also soluble in organic solvents like ethanol, methanol, and acetone.[6][7][9] Its solubility in water is attributed to hydrogen bonding capabilities through the N-H and pyridine-like nitrogen.

-

3-Cyclobutyl-1H-pyrazole (Estimation): The addition of the lipophilic cyclobutyl group is expected to decrease its solubility in polar solvents like water and increase its solubility in non-polar organic solvents. While still capable of hydrogen bonding, the increased hydrocarbon character will make it more hydrophobic.

Table 1: Summary of Core Physicochemical Properties

| Property | 1H-Pyrazole (Experimental) | 3-Cyclobutyl-1H-pyrazole (Estimated/Predicted) |

| Molecular Formula | C₃H₄N₂ | C₇H₁₀N₂ |

| Molecular Weight | 68.08 g/mol [6] | 122.17 g/mol [5] |

| Melting Point | 67-70 °C[7] | 50-80 °C |

| Boiling Point | 186-188 °C[7] | 220-250 °C |

| Water Solubility | Soluble (19400 mg/L at 25 °C)[6] | Moderately to Sparingly Soluble |

| logP | 0.26[6] | ~1.3 (XlogP)[5] |

| pKa | 2.49 (at 25 °C)[7] | ~2.5 - 3.5 |

Experimental Determination of Physicochemical Properties

To ensure scientific integrity, the estimated properties of 3-Cyclobutyl-1H-pyrazole must be confirmed through empirical measurement. The following sections detail the standard, self-validating protocols for determining these key parameters.

Determination of Solubility

A fundamental understanding of a compound's solubility in various solvents is essential for its application in synthesis, purification, and formulation.

Protocol: Shake-Flask Method for Aqueous Solubility

-

Preparation of Saturated Solution: Add an excess amount of 3-Cyclobutyl-1H-pyrazole to a known volume of purified water in a sealed, temperature-controlled vessel.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to separate the solid from the liquid phase.

-

Quantification: Accurately measure the concentration of 3-Cyclobutyl-1H-pyrazole in the clear aqueous phase using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Express the solubility in terms of mass per unit volume (e.g., mg/mL or g/L) or molarity.

Caption: Workflow for shake-flask solubility determination.

Determination of Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's differential solubility between an immiscible polar (aqueous) and non-polar (organic) phase, typically water and n-octanol. It is a critical parameter for predicting a drug's membrane permeability and overall ADME properties.

Protocol: Shake-Flask Method for logP Determination

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure mutual miscibility at equilibrium.

-

Sample Preparation: Dissolve a known amount of 3-Cyclobutyl-1H-pyrazole in either the aqueous or n-octanol phase.

-

Partitioning: Combine equal volumes of the n-octanol and aqueous phases in a separatory funnel. Shake vigorously for a set period to allow for partitioning of the compound between the two phases.

-

Phase Separation: Allow the two phases to separate completely.

-

Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Caption: Workflow for shake-flask logP determination.

Determination of Acidity (pKa)

The pKa is a measure of the acidity of a compound. For pyrazoles, the pKa of the protonated form is relevant. This value is crucial for understanding a compound's ionization state at physiological pH, which affects its solubility, permeability, and target binding.

Protocol: Potentiometric Titration for pKa Determination

-

Sample Preparation: Prepare a solution of 3-Cyclobutyl-1H-pyrazole of known concentration in water or a suitable co-solvent system.

-

Titration Setup: Use a calibrated pH meter with an electrode immersed in the sample solution. Place the solution on a magnetic stirrer for continuous mixing.

-

Titration: Gradually add a standardized solution of a strong acid (e.g., HCl) in small, precise increments. Record the pH of the solution after each addition.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at which half of the pyrazole molecules are protonated (the half-equivalence point), which corresponds to the inflection point of the titration curve.

Caption: Workflow for potentiometric pKa determination.

Spectroscopic Profile

The spectroscopic profile of a molecule provides a unique fingerprint for its identification and structural elucidation.

-

¹H NMR Spectroscopy: The proton NMR spectrum of 3-Cyclobutyl-1H-pyrazole is expected to show distinct signals for the protons on the pyrazole ring and the cyclobutyl group. The pyrazole ring protons will appear in the aromatic region, with the H4 proton typically appearing as a triplet and the H5 proton as a doublet. The cyclobutyl protons will appear in the aliphatic region as a complex multiplet. The N-H proton will likely appear as a broad singlet.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the three unique carbons of the pyrazole ring and the carbons of the cyclobutyl group. The chemical shifts of the pyrazole carbons are influenced by the electronic environment created by the two nitrogen atoms.[10][11]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present. Key expected vibrations include N-H stretching (around 3100-3500 cm⁻¹), C-H stretching of the aromatic ring and the aliphatic cyclobutyl group, and C=N and C=C stretching vibrations of the pyrazole ring (typically in the 1400-1600 cm⁻¹ region).[12]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 3-Cyclobutyl-1H-pyrazole (122.17 m/z). Fragmentation patterns will likely involve the loss of the cyclobutyl group and cleavage of the pyrazole ring. PubChem provides predicted m/z values for various adducts.[5]

Synthesis of 3-Cyclobutyl-1H-pyrazole

While a specific synthesis for 3-Cyclobutyl-1H-pyrazole is not detailed in the readily available literature, its preparation can be inferred from established methods for pyrazole synthesis. A common and versatile method is the condensation of a 1,3-dicarbonyl compound with hydrazine.[13]

Plausible Synthetic Route:

-

Synthesis of the 1,3-dicarbonyl precursor: A suitable precursor would be 1-cyclobutyl-1,3-butanedione. This can be synthesized via a Claisen condensation between ethyl cyclobutanecarboxylate and acetone.

-

Cyclocondensation: The resulting 1-cyclobutyl-1,3-butanedione is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol. The reaction proceeds via a cyclocondensation mechanism to form the pyrazole ring, yielding 3-Cyclobutyl-5-methyl-1H-pyrazole. To obtain the desired 3-Cyclobutyl-1H-pyrazole, a different 1,3-dicarbonyl precursor would be needed.

Relevance to Drug Development

The physicochemical properties of 3-Cyclobutyl-1H-pyrazole are of direct relevance to drug development professionals:

-

Solubility and Lipophilicity (logP): These properties are key determinants of a compound's oral bioavailability. A balance between aqueous solubility for dissolution in the gastrointestinal tract and lipophilicity for membrane permeation is often sought. The estimated logP of ~1.3 for 3-Cyclobutyl-1H-pyrazole falls within a favorable range for drug-likeness.[5]

-

pKa: The ionization state of a drug at physiological pH affects its interactions with biological targets and its ADME properties. The estimated pKa of 3-Cyclobutyl-1H-pyrazole suggests it will be largely unionized at physiological pH.

-

Molecular Weight: A lower molecular weight is generally preferred for better absorption and diffusion. At 122.17 g/mol , 3-Cyclobutyl-1H-pyrazole is a relatively small molecule, which is advantageous.

-

Structural Features: The cyclobutyl group can influence the metabolic stability of the molecule and provide a vector for further chemical modification to fine-tune its properties and biological activity. Pyrazole derivatives are known to be involved in a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][4][14]

Conclusion

3-Cyclobutyl-1H-pyrazole is a representative member of a privileged class of heterocyclic compounds with significant potential in drug discovery. While specific experimental data for this molecule is sparse, a comprehensive understanding of its physicochemical properties can be extrapolated from the parent pyrazole and established chemical principles. This guide has provided a detailed overview of these properties, along with the standard experimental protocols for their determination, to empower researchers and drug development professionals in their efforts to design and develop novel therapeutic agents based on the versatile pyrazole scaffold.

References

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. [Link]

-

Recent applications of pyrazole and its substituted analogs. (2016). International Journal of Applied Research. [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). PMC. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI. [Link]

-

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2021). MDPI. [Link]

-

1H and 13C NMR study of perdeuterated pyrazoles. (2000). ResearchGate. [Link]

-

3-cyclobutyl-1-phenyl-1H-pyrazol-5-amine. MySkinRecipes. [Link]

-

Pyrazole. Solubility of Things. [Link]

-

The 1H NMR spectrum of pyrazole in a nematic phase. (2016). Magnetic Resonance in Chemistry. [Link]

-

Pyrazole | C3H4N2 | CID 1048. PubChem. [Link]

-

3-cyclobutyl-1h-pyrazole (C7H10N2). PubChemLite. [Link]

-

Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2014). The Journal of Organic Chemistry. [Link]

-

FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). ResearchGate. [Link]

Sources

- 1. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. allresearchjournal.com [allresearchjournal.com]

- 5. PubChemLite - 3-cyclobutyl-1h-pyrazole (C7H10N2) [pubchemlite.lcsb.uni.lu]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. Pyrazole | 288-13-1 [chemicalbook.com]

- 8. 3-cyclobutyl-1-phenyl-1H-pyrazol-5-amine [myskinrecipes.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Solubility and Stability of 3-Cyclobutyl-1H-pyrazole: A Comprehensive Evaluation for Preformulation

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The physicochemical properties of any new pyrazole derivative, such as 3-Cyclobutyl-1H-pyrazole, are critical determinants of its potential for development. Poor solubility can hinder absorption and bioavailability, while instability can compromise shelf-life, safety, and efficacy.[1][2] This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 3-Cyclobutyl-1H-pyrazole. It details the theoretical underpinnings, proven experimental protocols, and data interpretation strategies essential for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in authoritative regulatory guidelines to ensure the generation of robust and reliable data for informed decision-making in the preformulation and early development stages.

Introduction: The Significance of Physicochemical Characterization

The journey of a new chemical entity (NCE) from discovery to a marketable drug is fraught with challenges, with a significant percentage of failures attributed to poor physicochemical properties.[1] The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, offers a versatile template for designing therapeutic agents.[3] The introduction of a cyclobutyl group at the 3-position of the pyrazole ring creates 3-Cyclobutyl-1H-pyrazole, a molecule with a distinct lipophilic profile that could influence its biological target interactions and metabolic fate.

However, this non-polar alkyl substituent is also likely to decrease aqueous solubility, a common challenge for many pyrazole derivatives.[4] Therefore, a thorough understanding of the compound's solubility and stability profile is not merely a data-gathering exercise; it is a foundational pillar of a successful drug development program. This guide will walk through the essential studies required to build this foundation.

Solubility Characterization

Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, is a critical factor for drug delivery and bioavailability.[5] For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption. We will explore two key types of solubility measurements: kinetic and thermodynamic (equilibrium).

Theoretical Considerations

The solubility of 3-Cyclobutyl-1H-pyrazole will be governed by a balance of forces: the energy required to break the compound's crystal lattice versus the energy released upon solvation.

-

Molecular Structure: The pyrazole ring itself is a weak base and possesses both a hydrogen bond donor (N-H) and acceptor (pyridine-like N), allowing for some interaction with polar solvents.[6] However, the cyclobutyl group is a bulky, non-polar (lipophilic) substituent. This group will likely dominate the molecule's behavior, leading to poor solubility in aqueous media but favorable solubility in organic solvents.[4][7]

-

Solvent Properties: Polar protic solvents (e.g., water, ethanol) can interact via hydrogen bonding. Aprotic polar solvents (e.g., DMSO, DMF) are effective at solvating a wide range of molecules. Non-polar solvents will interact favorably with the cyclobutyl moiety.

-

pH: As a weak base, the solubility of 3-Cyclobutyl-1H-pyrazole in aqueous buffers is expected to be pH-dependent. At a pH below its pKa, the pyrazole ring will become protonated, forming a more soluble salt.[8]

-

Temperature: For most solid compounds, solubility increases with temperature, as the additional energy helps overcome the crystal lattice forces.[7]

Experimental Protocols for Solubility Determination

2.2.1 Kinetic Solubility Assay

This high-throughput method is invaluable during early discovery for ranking compounds.[9] It measures the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then introduced into an aqueous buffer, with precipitation measured over time.[9]

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 3-Cyclobutyl-1H-pyrazole (e.g., 10 mM) in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Addition to Buffer: Transfer a small, precise volume (e.g., 2 µL) from the DMSO plate to a corresponding 96-well plate containing the aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4). The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.

-

Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours).

-

Precipitation Detection: Measure the amount of precipitated material using nephelometry or turbidimetry. The highest concentration that remains clear is reported as the kinetic solubility.

Causality Behind Choices: The use of DMSO stock solutions is a pragmatic choice for screening large numbers of compounds that often have poor aqueous solubility.[9] The short incubation time provides a rapid assessment of solubility under non-equilibrium conditions, which can be representative of the initial dissolution behavior of a drug upon administration.

2.2.2 Thermodynamic (Equilibrium) Solubility Assay: The Shake-Flask Method

The shake-flask method is the gold standard for determining the true equilibrium solubility.[8][10] It measures the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions.

Protocol:

-

Preparation: Add an excess amount of solid 3-Cyclobutyl-1H-pyrazole to a series of vials, each containing a different solvent or buffer of interest.

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours). The presence of undissolved solid must be confirmed at the end of the experiment.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid precipitation during this step.

-

Quantification: Dilute the clear supernatant and accurately determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Self-Validating System: The protocol's trustworthiness comes from ensuring that a solid phase remains in equilibrium with the liquid phase. This confirms the solution is truly saturated. The use of a validated, stability-indicating HPLC method for quantification ensures that the measured concentration corresponds to the intact compound and not its degradants.

Caption: Workflow for the Shake-Flask Equilibrium Solubility Protocol.

Anticipated Solubility Profile

The data below represents a hypothetical but expected solubility profile for 3-Cyclobutyl-1H-pyrazole based on its structure.

| Solvent/Medium | Solvent Type | Expected Solubility (µg/mL) | Rationale |

| Water (pH 7.0) | Polar Protic | < 10 | Low due to the dominant lipophilic cyclobutyl group. |

| PBS (pH 7.4) | Aqueous Buffer | < 10 | Similar to water; physiological salts have minimal effect. |

| HCl (pH 1.2) | Aqueous Acidic | 50 - 200 | Increased solubility due to salt formation (protonation of the pyrazole ring). |

| Ethanol | Polar Protic | > 1000 | Good solubility; balances polar N-H group and non-polar hydrocarbon parts. |

| Acetone | Polar Aprotic | > 1000 | Pyrazoles are often highly soluble in acetone.[4] |

| DMSO | Polar Aprotic | > 2000 | Excellent solvent for a wide range of organic molecules.[4] |

Stability Assessment: Forced Degradation Studies

Stability testing is crucial to identify how a drug substance's quality changes over time under various environmental factors.[11][12] Forced degradation (or stress testing) is an essential component of this process, designed to accelerate the degradation of a compound to identify likely degradation products, establish degradation pathways, and validate the stability-indicating nature of analytical methods.[2][13] These studies are mandated by regulatory bodies like the ICH.[14][15]

Theoretical Considerations

The pyrazole ring is generally aromatic and stable, but it is not inert.[6] Potential degradation pathways for 3-Cyclobutyl-1H-pyrazole include:

-

Hydrolysis: The molecule lacks readily hydrolyzable functional groups like esters or amides, suggesting it may be stable to hydrolysis. However, extreme pH conditions can sometimes promote ring-opening reactions.

-

Oxidation: The electron-rich pyrazole ring could be susceptible to oxidation, potentially forming N-oxides or undergoing ring cleavage. The tertiary C-H bonds on the cyclobutyl ring are also potential sites for oxidation.

-

Photolysis: Aromatic systems can absorb UV light, leading to photochemical reactions. Photostability testing is a required part of the stress testing package under ICH guideline Q1B.[14]

Experimental Protocol: Forced Degradation

The goal is to achieve a target degradation of 5-20%.[16] If degradation is too extensive, the conditions are too harsh; if no degradation is observed, the conditions may need to be intensified.[14]

Protocol:

-

Sample Preparation: Prepare solutions of 3-Cyclobutyl-1H-pyrazole (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water) that ensures complete dissolution.

-

Application of Stress Conditions:

-

Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C.

-

Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C.

-

Oxidation: Add 3% H₂O₂. Store at room temperature, protected from light.

-

Thermal: Expose the solid compound and the solution to dry heat (e.g., 80°C).

-

Photolytic: Expose the solid compound and the solution to a light source conforming to ICH Q1B specifications (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).[13][17] A dark control sample must be stored under the same conditions to differentiate between thermal and photolytic degradation.

-

-

Time Points: Analyze samples at appropriate time points (e.g., 0, 4, 8, 24, and 48 hours).

-

Sample Quenching: For acid/base hydrolysis, neutralize the samples before analysis.

-

Analysis: Analyze all stressed samples, along with a non-degraded control, using a stability-indicating HPLC method (e.g., with a photodiode array (PDA) detector and mass spectrometry (MS) detector).

-

Data Evaluation:

-

Calculate the percentage of parent compound remaining.

-

Perform a mass balance to account for all degradation products.

-

Use PDA and MS data to tentatively identify the structures of major degradants.

-

Caption: Overview of the Forced Degradation Study Workflow.

Anticipated Stability Profile

This table summarizes the expected outcomes of a forced degradation study on 3-Cyclobutyl-1H-pyrazole.

| Condition | Severity | Expected Degradation | Potential Degradation Products |

| 0.1 M HCl, 60°C | Moderate | < 5% | Likely stable. |

| 0.1 M NaOH, 60°C | Moderate | < 5% | Likely stable due to lack of hydrolyzable groups. |

| 3% H₂O₂, RT | Moderate | 10-20% | N-oxides, hydroxylated cyclobutyl ring, or ring-opened products. |

| Thermal (80°C) | High | < 10% | Likely stable, but depends on melting point and purity. |

| Photolytic (ICH Q1B) | Standard | 5-15% | Isomers, dimers, or photo-oxidative products. |

Conclusion and Forward Look

This guide outlines the foundational studies required to characterize the solubility and stability of 3-Cyclobutyl-1H-pyrazole. The experimental results from these protocols will provide a robust dataset to:

-

Guide Formulation Development: Low aqueous solubility may necessitate enabling formulation strategies such as amorphous solid dispersions, salt formation, or lipid-based formulations.[4][18]

-

Inform Analytical Method Development: The degradation products identified will be crucial for developing and validating stability-indicating analytical methods.[2]

-

Establish Storage Conditions: The stability data will inform the recommended storage conditions and preliminary shelf-life for the drug substance.[11][19]

By systematically applying these principles and protocols, drug development teams can build a comprehensive physicochemical profile for 3-Cyclobutyl-1H-pyrazole, mitigating risks and paving the way for successful progression through the development pipeline.

References

- ICH Q1 guideline on stability testing of drug substances and drug products. (2025). European Medicines Agency.

- ICH guideline for stability testing. (n.d.). Slideshare.

- Pyrazole. (n.d.). Solubility of Things.

- ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma.

- ICH STABILITY TESTING GUIDELINES. (n.d.). SNS Courseware.

- solubility experimental methods.pptx. (n.d.). Slideshare.

- ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003). European Medicines Agency.

- Improving solubility of pyrazole deriv

- Experimental and Computational Methods Pertaining to Drug Solubility. (2010). PDF.

- Experimental and Computational Methods Pertaining to Drug Solubility. (2012). Semantic Scholar.

- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).

- Solubility studies of the synthesized compounds in different solvents. (n.d.).

- dealing with poor solubility of pyrazole derivatives during synthesis. (2025). BenchChem.

- Forced Degrad

- A Brief Study on Forced Degradation Studies with Regul

- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022).

- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). PMC - NIH.

- Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (n.d.).

- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).